
5,7-dicloro-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 5,7-dichloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7 on the indole ring and an ethyl ester group at position 2. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
Ethyl 5,7-dichloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Ethyl 5,7-dichloro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active compounds . They play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to changes in cellular function and overall health.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
Ethyl 5,7-dichloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 5,7-dichloro-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases . These interactions can modulate immune responses and inflammatory processes, making this compound a potential candidate for therapeutic applications.
Cellular Effects
Ethyl 5,7-dichloro-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, ethyl 5,7-dichloro-1H-indole-2-carboxylate may affect the expression of genes involved in immune responses and inflammation, further highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of ethyl 5,7-dichloro-1H-indole-2-carboxylate involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, ethyl 5,7-dichloro-1H-indole-2-carboxylate has been shown to inhibit IDO, an enzyme involved in tryptophan metabolism . This inhibition can result in the modulation of immune responses and the suppression of tumor growth. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5,7-dichloro-1H-indole-2-carboxylate can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to ethyl 5,7-dichloro-1H-indole-2-carboxylate in in vitro and in vivo studies has demonstrated its potential to modulate immune responses and inflammatory processes over extended periods.
Dosage Effects in Animal Models
The effects of ethyl 5,7-dichloro-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and immunosuppression. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethyl 5,7-dichloro-1H-indole-2-carboxylate is involved in various metabolic pathways, including those related to tryptophan metabolism. The compound interacts with enzymes such as IDO, which catalyzes the conversion of tryptophan to kynurenine . This interaction can influence metabolic flux and metabolite levels, potentially affecting immune responses and inflammatory processes. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic pathways, further modulating its biological activity.
Transport and Distribution
The transport and distribution of ethyl 5,7-dichloro-1H-indole-2-carboxylate within cells and tissues are critical factors that influence its biological activity. The compound may interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . For instance, indole derivatives have been shown to interact with transporters involved in amino acid transport, which may influence their distribution within tissues. Understanding the transport and distribution mechanisms of ethyl 5,7-dichloro-1H-indole-2-carboxylate is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of ethyl 5,7-dichloro-1H-indole-2-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize within the nucleus, where they can interact with transcription factors and other regulatory proteins, influencing gene expression. Understanding the subcellular localization of ethyl 5,7-dichloro-1H-indole-2-carboxylate is crucial for elucidating its molecular mechanisms and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-dichloro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloroindole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5,7-dichloroindole is reacted with ethyl chloroformate in the presence of a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure ethyl 5,7-dichloro-1H-indole-2-carboxylate.
Industrial Production Methods
Industrial production methods for ethyl 5,7-dichloro-1H-indole-2-carboxylate follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,7-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Substituted indole derivatives.
Reduction: Ethyl 5,7-dichloro-1H-indole-2-methanol.
Oxidation: Oxidized indole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-chloro-2-indolecarboxylate: Similar structure but with only one chlorine atom.
Ethyl indole-2-carboxylate: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
Ethyl 5,7-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYGKZGQACYLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405861 | |
| Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-70-5 | |
| Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
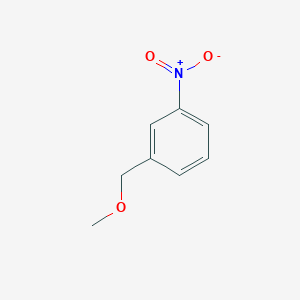
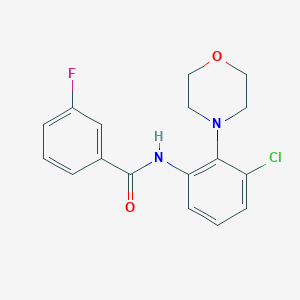
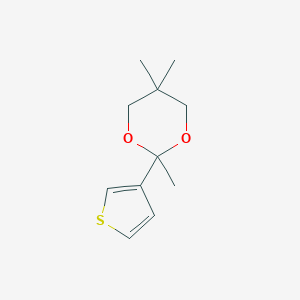
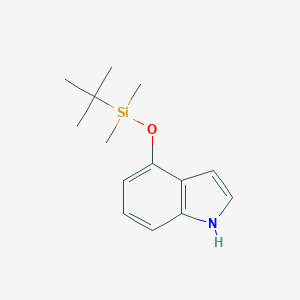
![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)

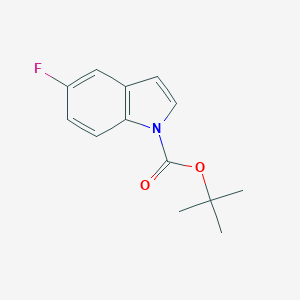

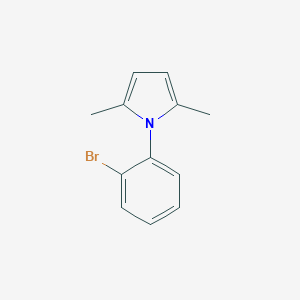
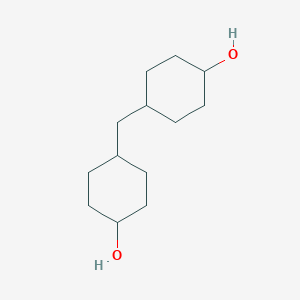
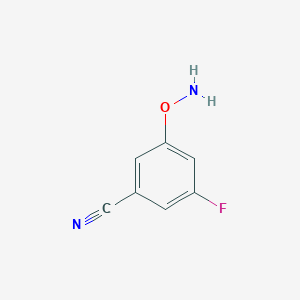
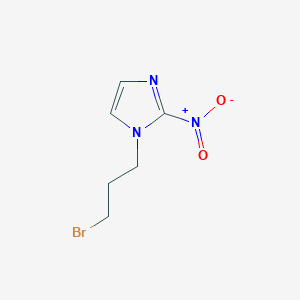
![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
